molecular formula C20H14F2N2O3S B11238482 N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11238482
M. Wt: 400.4 g/mol
InChI Key: HIEFBVIJDFUYDL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, anhydrous tetrahydrofuran (THF), and aniline . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. It has been shown to interact with proteins such as mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS) . These interactions lead to the modulation of various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H14F2N2O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H14F2N2O3S/c1-24-18-9-6-12(20(25)23-17-8-7-13(21)11-16(17)22)10-15(18)14-4-2-3-5-19(14)28(24,26)27/h2-11H,1H3,(H,23,25)

InChI Key

HIEFBVIJDFUYDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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